molecular formula C16H20N2O3 B2406064 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea CAS No. 1795302-09-8

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea

Cat. No.: B2406064
CAS No.: 1795302-09-8
M. Wt: 288.347
InChI Key: WLDGOBXDPUFNPD-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea is an organic compound that features a furan ring, a methoxyethyl group, and a phenethylurea moiety

Biochemical Analysis

Biochemical Properties

Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the furan derivative and the biomolecules it interacts with.

Cellular Effects

The cellular effects of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea are currently unknown. Furan derivatives have been shown to have various effects on cells. For example, some furan derivatives have been found to inhibit the proliferation of certain types of cells

Molecular Mechanism

Furan derivatives have been shown to interact with biomolecules through various mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Furan derivatives have been shown to undergo various chemical reactions, potentially leading to changes in their effects over time .

Dosage Effects in Animal Models

Furan derivatives have been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Furan derivatives have been shown to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Furan derivatives have been shown to be localized in various subcellular compartments, potentially affecting their activity or function .

Preparation Methods

The synthesis of 1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-furylmethanol with methoxyethylamine to form the intermediate 2-(furan-2-yl)-2-methoxyethylamine. This intermediate is then reacted with phenethyl isocyanate under controlled conditions to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under the influence of strong oxidizing agents.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea has several scientific research applications:

Comparison with Similar Compounds

1-(2-(Furan-2-yl)-2-methoxyethyl)-3-phenethylurea can be compared with other similar compounds such as:

    Furan-2-yl derivatives: These compounds share the furan ring structure and exhibit similar chemical reactivity.

    Methoxyethyl derivatives: Compounds with the methoxyethyl group show similar substitution reactions.

    Phenethylurea derivatives: These compounds have similar biological activities due to the presence of the phenethylurea moiety.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-methoxyethyl]-3-(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-15(14-8-5-11-21-14)12-18-16(19)17-10-9-13-6-3-2-4-7-13/h2-8,11,15H,9-10,12H2,1H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGOBXDPUFNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NCCC1=CC=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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